molecular formula C17H13F3N2O4S B2491322 [4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]amino 3-methoxybenzoate CAS No. 866019-31-0

[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]amino 3-methoxybenzoate

Cat. No.: B2491322
CAS No.: 866019-31-0
M. Wt: 398.36
InChI Key: AKWPZSQPRJNJRY-UHFFFAOYSA-N
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Description

[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]amino 3-methoxybenzoate: is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a trifluoroacetamido group, a cyclopenta[b]thiophene ring, and a methoxybenzoate moiety

Scientific Research Applications

Chemistry

In chemistry, [4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]amino 3-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its trifluoroacetamido group is known to enhance the metabolic stability and bioavailability of compounds, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic properties. The presence of the trifluoroacetamido group and the methoxybenzoate moiety suggests that it may exhibit anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a novel compound. If it has biological activity, it would need to be determined through experimental studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]amino 3-methoxybenzoate typically involves multiple steps:

    Formation of the Cyclopenta[b]thiophene Ring: The cyclopenta[b]thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a thiophene derivative under acidic or basic conditions.

    Introduction of the Trifluoroacetamido Group: The trifluoroacetamido group can be introduced via a nucleophilic substitution reaction using trifluoroacetic anhydride and an amine precursor.

    Coupling with Methoxybenzoate: The final step involves coupling the cyclopenta[b]thiophene derivative with 3-methoxybenzoic acid or its activated ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the carbonyl group of the trifluoroacetamido moiety using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzoate moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

Major Products Formed

    Oxidation Products: Sulfoxides or sulfones

    Reduction Products: Amines or alcohols

    Substitution Products: Amides or thioethers

Comparison with Similar Compounds

Similar Compounds

    [4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]amino benzoate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    [4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]amino 4-methoxybenzoate: Similar structure but with the methoxy group in a different position, potentially altering its properties.

Uniqueness

The unique combination of the trifluoroacetamido group, cyclopenta[b]thiophene ring, and methoxybenzoate moiety in [4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]amino 3-methoxybenzoate] imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4S/c1-25-10-4-2-3-9(7-10)15(23)26-22-13-8-12(11-5-6-27-14(11)13)21-16(24)17(18,19)20/h2-7,12H,8H2,1H3,(H,21,24)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWPZSQPRJNJRY-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)ON=C2CC(C3=C2SC=C3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)O/N=C/2\CC(C3=C2SC=C3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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